4-Bromo-2-methoxybenzonitrile
Overview
Description
4-Bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process starting from 4-bromo-2-methoxybenzaldehyde. The aldehyde is first converted to the corresponding oxime, which is then dehydrated to form the nitrile. This method is preferred due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene.
Major Products:
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromo-2-methoxybenzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-2-methoxybenzonitrile can be compared with other similar compounds such as:
2-Bromo-4-methoxybenzonitrile: This compound has the bromine and methoxy groups at different positions on the benzene ring, leading to different reactivity and applications.
4-Bromo-2-methylbenzonitrile: The methoxy group is replaced by a methyl group, which affects the compound’s electronic properties and reactivity.
4-Bromo-2-iodobenzonitrile:
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right due to its specific substitution pattern and reactivity.
Properties
IUPAC Name |
4-bromo-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOZMVYROKPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625076 | |
Record name | 4-Bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-38-9 | |
Record name | 4-Bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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